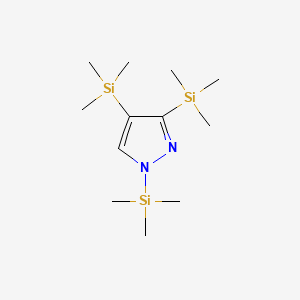
1H-Pyrazole, 1,3,4-tris(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole, 1,3,4-tris(trimethylsilyl)- is a chemical compound with the molecular formula C12H28N2Si3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. The trimethylsilyl groups attached to the pyrazole ring enhance its stability and reactivity, making it a valuable compound in various chemical applications .
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole, 1,3,4-tris(trimethylsilyl)- typically involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction is mediated by silver and offers mild conditions, broad substrate scope, and excellent functional group tolerance . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation using bromine . Industrial production methods often utilize these synthetic routes due to their efficiency and high yields.
Analyse Chemischer Reaktionen
1H-Pyrazole, 1,3,4-tris(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in DMSO.
Reduction: Reduction reactions typically involve the use of hydrazine derivatives.
Common reagents and conditions used in these reactions include bromine, oxygen, hydrazine derivatives, and aryl halides. Major products formed from these reactions include various substituted pyrazoles and pyrazolines .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole, 1,3,4-tris(trimethylsilyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Pyrazole, 1,3,4-tris(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to the modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole, 1,3,4-tris(trimethylsilyl)- can be compared with other similar compounds, such as:
1,3,5-Tris(trimethylsilyl)-1H-pyrazole: Similar in structure but with different substitution patterns.
3,4,5-Trinitro-1H-pyrazole: A nitrated pyrazole with high density and energy, used in energetic materials.
1,3,5-Tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole: A compound with different functional groups, used in biological studies.
The uniqueness of 1H-Pyrazole, 1,3,4-tris(trimethylsilyl)- lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
52805-97-7 |
|---|---|
Molekularformel |
C12H28N2Si3 |
Molekulargewicht |
284.62 g/mol |
IUPAC-Name |
[1,3-bis(trimethylsilyl)pyrazol-4-yl]-trimethylsilane |
InChI |
InChI=1S/C12H28N2Si3/c1-15(2,3)11-10-14(17(7,8)9)13-12(11)16(4,5)6/h10H,1-9H3 |
InChI-Schlüssel |
APSRHUUYAWXHDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CN(N=C1[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


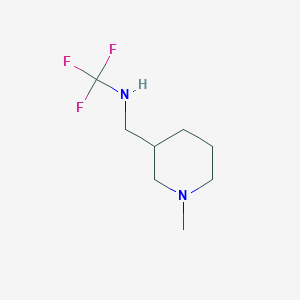
![2-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid](/img/structure/B13953113.png)
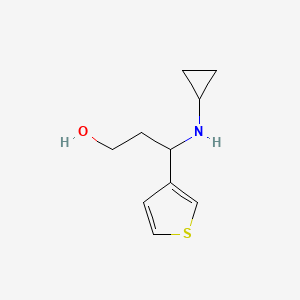
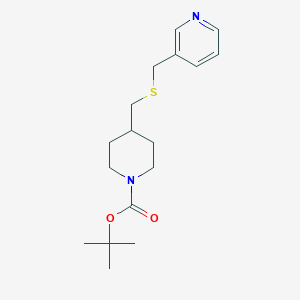
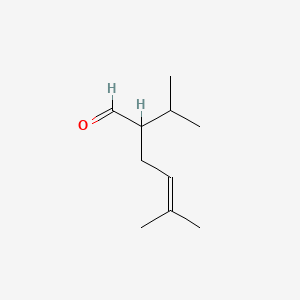
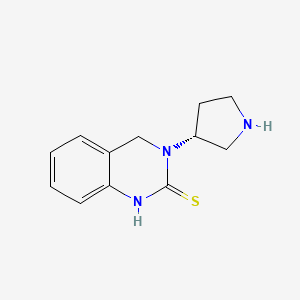
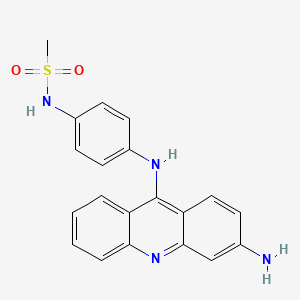
![Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13953159.png)


![Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13953172.png)
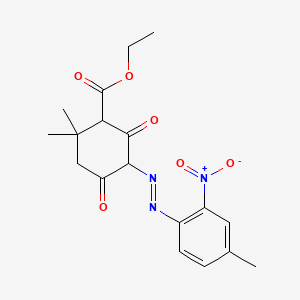
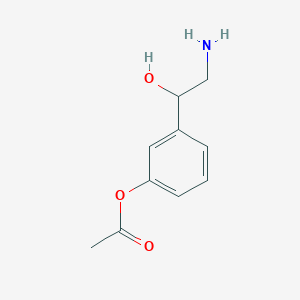
![4-[(1E)-1-{4-[2-(methylamino)ethoxy]phenyl}-1-phenyl-1-buten-2-yl]phenol](/img/structure/B13953185.png)
